molecular formula C22H27NO4S B13907555 Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate

Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate

Cat. No.: B13907555
M. Wt: 401.5 g/mol
InChI Key: WSWSSLHGEPVXAP-GOSISDBHSA-N
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Description

Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is a compound that belongs to the class of N-protected amino esters It is characterized by the presence of a benzyl group, a Boc-protected amino group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Formation of the Ester: The protected amino acid is then esterified with benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a suitable phenylthio reagent reacts with the ester intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group and other steps in the synthesis, allowing for scalable production .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate undergoes several types of chemical reactions:

    Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Deprotection: Free amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

Scientific Research Applications

Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate involves its reactivity as a protected amino ester. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions. The phenylthio group can interact with molecular targets, potentially inhibiting enzymes or modifying proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ®-3-amino-4-(phenylthio)butanoate: Lacks the Boc protection, making it more reactive.

    Benzyl ®-3-(Cbz-amino)-4-(phenylthio)butanoate: Uses a different protecting group (Cbz) which is stable under different conditions.

    Benzyl ®-3-(Fmoc-amino)-4-(phenylthio)butanoate: Uses an Fmoc protecting group, which is removed under basic conditions.

Uniqueness

Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is unique due to its Boc protection, which provides stability under acidic conditions and allows for selective deprotection. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutanoate

InChI

InChI=1S/C22H27NO4S/c1-22(2,3)27-21(25)23-18(16-28-19-12-8-5-9-13-19)14-20(24)26-15-17-10-6-4-7-11-17/h4-13,18H,14-16H2,1-3H3,(H,23,25)/t18-/m1/s1

InChI Key

WSWSSLHGEPVXAP-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2

Origin of Product

United States

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